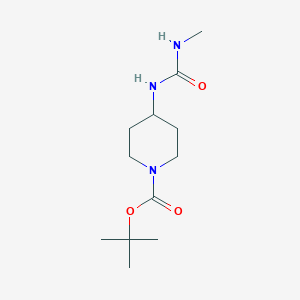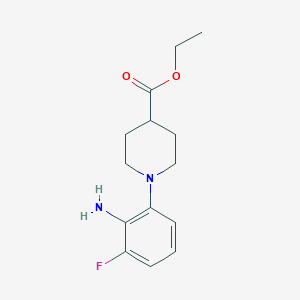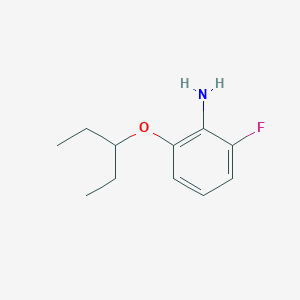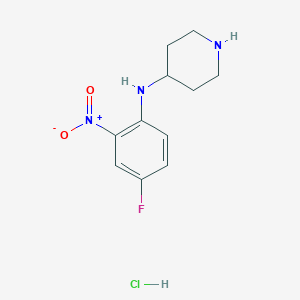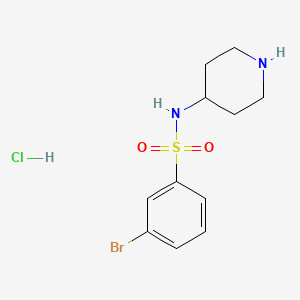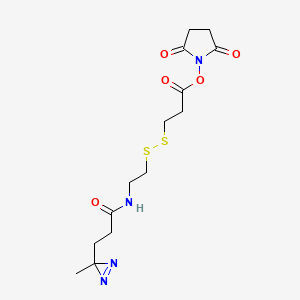
SDAD (NHS-SS-Diazirine)
描述
SDAD (NHS-SS-Diazirine), also known as SDAD (NHS-SS-Diazirine), is a useful research compound. Its molecular formula is C14H20N4O5S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound SDAD (NHS-SS-Diazirine) is 388.08751210 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality SDAD (NHS-SS-Diazirine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SDAD (NHS-SS-Diazirine) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
SDAD (NHS-SS-Diazirine) is a heterobifunctional crosslinker that primarily targets amine-containing molecules . These molecules are prevalent in biological systems, particularly in proteins where amino acids provide amine groups.
Mode of Action
The compound interacts with its targets through two distinct chemistries: NHS-ester and diazirine-based photoreaction . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine (azipentanoate) group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Biochemical Pathways
SDAD (NHS-SS-Diazirine) is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . By allowing specific labeling of one protein using the amine-reactive NHS ester followed by UV-activated crosslinking via the diazirine moiety to any amino acid side chain or peptide backbone of a second protein, it extends the efficiency and range of interactions that can be explored .
Pharmacokinetics
It’s worth noting that the compound is membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .
Result of Action
The result of SDAD (NHS-SS-Diazirine)'s action is the formation of covalent bonds between amine-containing molecules and nearly any other functional group . This allows for the exploration of a wide range of protein interactions, contributing to our understanding of protein structure and function .
Action Environment
The action of SDAD (NHS-SS-Diazirine) is controllable and easy to use . The crosslinkers are photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . The diazirine photoreactive group has better photostability in normal light than phenyl azide groups of traditional photoreactive crosslinkers, yet the diazirine group is more efficiently activated by long-wave UV light .
生化分析
Biochemical Properties
SDAD (NHS-SS-Diazirine) has a unique biochemical property where the NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) .
Cellular Effects
It is known to be membrane-permeable, making it suitable for in vivo intracellular protein crosslinking .
Molecular Mechanism
The molecular mechanism of SDAD (NHS-SS-Diazirine) involves two-step chemical crosslinking activated using common laboratory UV lamps . The diazirine group is more efficiently activated by long-wave UV light, and upon activation, it reacts with any amino acid side chain or peptide backbone .
Temporal Effects in Laboratory Settings
It is known to be photo-stable under typical laboratory lighting conditions .
Transport and Distribution
SDAD (NHS-SS-Diazirine) is known to be membrane-permeable, suggesting that it can be transported and distributed within cells and tissues .
Subcellular Localization
Its membrane-permeable property suggests that it could potentially localize in various subcellular compartments .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWBELUEANJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253202-38-8 | |
| Record name | SDAD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


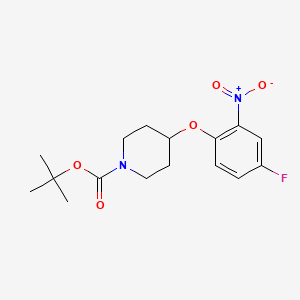
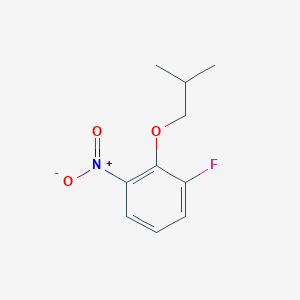
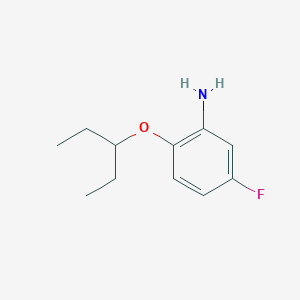
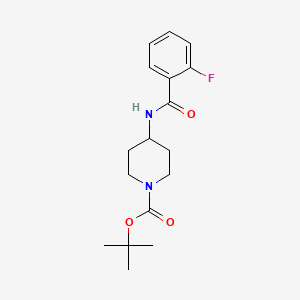
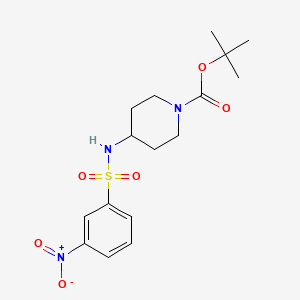

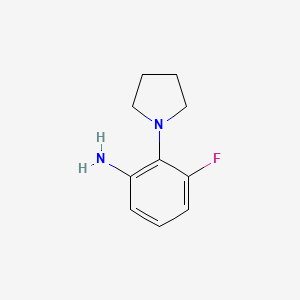
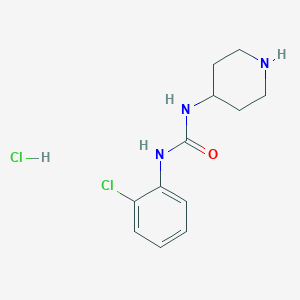
![4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027147.png)
